2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 519169-56-3
VCID: VC4594263
InChI: InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3
SMILES: CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C15H10BrNO2
Molecular Weight: 316.154

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione

CAS No.: 519169-56-3

Cat. No.: VC4594263

Molecular Formula: C15H10BrNO2

Molecular Weight: 316.154

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione - 519169-56-3

Specification

CAS No. 519169-56-3
Molecular Formula C15H10BrNO2
Molecular Weight 316.154
IUPAC Name 2-(4-bromo-2-methylphenyl)isoindole-1,3-dione
Standard InChI InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3
Standard InChI Key UXOWCYKOWZBSCI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O

Introduction

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. This compound features a brominated phenyl group attached to an isoindoline nucleus, which is known for its diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of isoindoline derivatives typically involves condensation reactions between aromatic primary amines and maleic anhydride derivatives. For 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione, specific synthesis protocols might involve modifications to accommodate the bromo and methyl substitutions on the phenyl ring.

Biological Activities

Isoindoline derivatives are known for their potential biological activities:

Pharmacological Implications

These compounds can interact with various biological targets such as enzymes or receptors. While specific studies on 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione may be limited or ongoing, related compounds have shown promise in modulating signaling pathways associated with neurodegenerative diseases.

Research Findings

Current literature does not provide extensive research findings specifically focused on 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione beyond its structural characterization and potential applications inferred from related compounds:

Future Directions

Future studies could explore its pharmacokinetic properties (e.g., absorption, distribution), efficacy against specific disease models (e.g., neurodegenerative diseases), and safety profiles through comprehensive preclinical trials.

Given the lack of direct references to this compound's detailed research findings in available sources up to early February 2025:

To summarize:

  • The chemical structure of \textbf{”}(C15H10BrNO)\textbf{”}* ” ” “is characterized by\textbf{is characterized by}” ” “a\textbf{a}” ” brominated\textbf{brominated}and\textbf{and}methylated\textbf{methylated}aromatic\textbf{aromatic} \\ text{ring attached }to an” “ \\ text{ISOINDOLINE }nucleus.

    The synthesis typically involves condensation reactions.

    Biological activities may include interactions with enzymes or receptors.

    Further research is needed for detailed pharmacological implications.

For more precise data tables or recent experimental results directly applicable to this compound:

Additional scientific publications focusing specifically on "(C15H10BrNO)", including those detailing synthesis methods tailored for it or exploring its pharmacological effects comprehensively would be necessary.*

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator